molecular formula C4H13ClN2O2S B13489925 3-(Methylamino)propane-1-sulfonamide hydrochloride

3-(Methylamino)propane-1-sulfonamide hydrochloride

Cat. No.: B13489925
M. Wt: 188.68 g/mol
InChI Key: QRJRWXONVJPYIX-UHFFFAOYSA-N
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Description

3-(Methylamino)propane-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C4H12N2O2S. It is known for its versatile applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is often used as a reference standard in pharmaceutical testing due to its high purity and stability .

Preparation Methods

The synthesis of 3-(Methylamino)propane-1-sulfonamide hydrochloride typically involves a multi-step process. One common synthetic route starts with the reaction of propane-1-sulfonyl chloride with methylamine, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions usually involve controlled temperatures and pH levels to ensure high yield and purity .

Chemical Reactions Analysis

3-(Methylamino)propane-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-(Methylamino)propane-1-sulfonamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Methylamino)propane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The compound’s effects are mediated through its binding to active sites on target molecules, leading to changes in their activity and function .

Comparison with Similar Compounds

3-(Methylamino)propane-1-sulfonamide hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C4H13ClN2O2S

Molecular Weight

188.68 g/mol

IUPAC Name

3-(methylamino)propane-1-sulfonamide;hydrochloride

InChI

InChI=1S/C4H12N2O2S.ClH/c1-6-3-2-4-9(5,7)8;/h6H,2-4H2,1H3,(H2,5,7,8);1H

InChI Key

QRJRWXONVJPYIX-UHFFFAOYSA-N

Canonical SMILES

CNCCCS(=O)(=O)N.Cl

Origin of Product

United States

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